molecular formula C22H30ClNO2 B13441185 rac-Propoxyphene-d7 Hydrochloride Salt (Mixture of Diastereoisomers) CAS No. 125440-89-3

rac-Propoxyphene-d7 Hydrochloride Salt (Mixture of Diastereoisomers)

Cat. No.: B13441185
CAS No.: 125440-89-3
M. Wt: 383.0 g/mol
InChI Key: QMQBBUPJKANITL-QKNKJCAASA-N
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Description

rac-Propoxyphene-d7 Hydrochloride Salt (Mixture of Diastereoisomers): is a labeled compound used primarily in scientific research. It is a deuterated form of propoxyphene, an opioid analgesic. The compound is a mixture of diastereoisomers, which are stereoisomers that are not mirror images of each other. This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-Propoxyphene-d7 Hydrochloride Salt involves the incorporation of deuterium atoms into the propoxyphene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves multiple steps, including the formation of intermediates and the final conversion to the hydrochloride salt. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the successful incorporation of deuterium .

Industrial Production Methods: : Industrial production of rac-Propoxyphene-d7 Hydrochloride Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures. The use of high-purity reagents and advanced analytical techniques ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: : rac-Propoxyphene-d7 Hydrochloride Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and properties under different conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac-Propoxyphene-d7 Hydrochloride Salt is similar to that of propoxyphene. It acts on the central nervous system by binding to opioid receptors, leading to analgesic effects. The deuterium atoms do not significantly alter the compound’s pharmacological activity but provide a means for detailed study through isotopic labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : rac-Propoxyphene-d7 Hydrochloride Salt is unique due to its deuterium labeling, which allows for precise analytical studies. This feature distinguishes it from other similar compounds and makes it valuable in research applications .

Properties

CAS No.

125440-89-3

Molecular Formula

C22H30ClNO2

Molecular Weight

383.0 g/mol

IUPAC Name

[1,1-dideuterio-4-(dimethylamino)-3-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/i6D,8D,9D,12D,13D,16D2;

InChI Key

QMQBBUPJKANITL-QKNKJCAASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H].Cl

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl

Origin of Product

United States

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